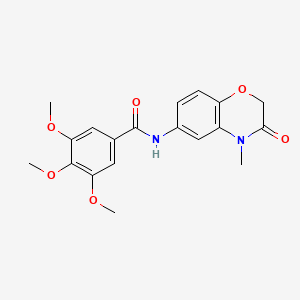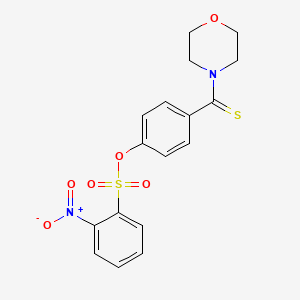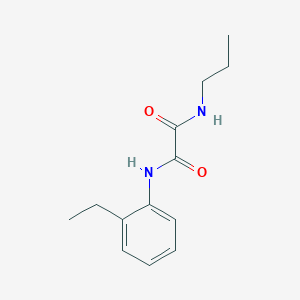![molecular formula C17H18F2N2O2 B4971416 N-{[2-(3,4-difluorophenoxy)-3-pyridinyl]methyl}tetrahydro-2H-pyran-4-amine](/img/structure/B4971416.png)
N-{[2-(3,4-difluorophenoxy)-3-pyridinyl]methyl}tetrahydro-2H-pyran-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[2-(3,4-difluorophenoxy)-3-pyridinyl]methyl}tetrahydro-2H-pyran-4-amine, commonly known as DFP-10825, is a novel compound that has been synthesized for potential use in scientific research. This compound belongs to the class of pyran amines and has shown promising results in various studies.
Mecanismo De Acción
DFP-10825 acts as a competitive inhibitor of CK1δ by binding to the ATP-binding site of the enzyme. This leads to the inhibition of CK1δ-mediated phosphorylation of its substrates, which in turn affects various cellular processes. The inhibition of CK1δ has been shown to disrupt circadian rhythms, inhibit Wnt signaling, and enhance DNA damage response.
Biochemical and Physiological Effects:
The inhibition of CK1δ by DFP-10825 has been shown to have various biochemical and physiological effects. It has been found to disrupt circadian rhythms, which can have implications for sleep disorders and other circadian-related diseases. DFP-10825 has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, DFP-10825 has been found to enhance the differentiation of human pluripotent stem cells into functional neurons, which can have implications for regenerative medicine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DFP-10825 has several advantages for lab experiments. It is a potent and selective inhibitor of CK1δ, which makes it an ideal tool for studying the role of CK1δ in various biological processes. DFP-10825 has also shown good bioavailability and pharmacokinetic properties, which make it suitable for in vivo studies. However, DFP-10825 has limitations in terms of its stability and solubility, which can affect its use in certain experiments.
Direcciones Futuras
DFP-10825 has shown promising results in various studies, and there are several future directions for research on this compound. One direction is to investigate the potential of DFP-10825 as a therapeutic agent for circadian-related diseases, such as sleep disorders and cancer. Another direction is to study the role of CK1δ in other biological processes and diseases, using DFP-10825 as a tool. Additionally, future studies can focus on optimizing the synthesis and pharmacokinetic properties of DFP-10825 to enhance its use in scientific research.
Conclusion:
DFP-10825 is a novel compound that has shown potential in various scientific research applications. It is a potent inhibitor of CK1δ and has shown promising results in disrupting circadian rhythms, inhibiting cancer cell growth, and enhancing the differentiation of human pluripotent stem cells into functional neurons. While DFP-10825 has limitations in terms of its stability and solubility, it has several advantages for lab experiments and has several future directions for research.
Métodos De Síntesis
The synthesis of DFP-10825 involves the reaction of 3,4-difluorophenol with 2-bromomethylpyridine to form an ether intermediate. The intermediate is then reacted with tetrahydro-2H-pyran-4-amine to yield DFP-10825. The synthesis process has been optimized to yield high purity and yield of the compound.
Aplicaciones Científicas De Investigación
DFP-10825 has shown potential in various scientific research applications. It has been found to be a potent inhibitor of the protein kinase CK1δ, which plays a critical role in regulating circadian rhythms, Wnt signaling, and DNA damage response. DFP-10825 has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, DFP-10825 has been found to enhance the differentiation of human pluripotent stem cells into functional neurons.
Propiedades
IUPAC Name |
N-[[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl]oxan-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N2O2/c18-15-4-3-14(10-16(15)19)23-17-12(2-1-7-20-17)11-21-13-5-8-22-9-6-13/h1-4,7,10,13,21H,5-6,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWPZLTOLAVKHCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NCC2=C(N=CC=C2)OC3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl [10-(N,N-diethyl-beta-alanyl)-5-oxido-10H-phenothiazin-2-yl]carbamate hydrochloride](/img/structure/B4971364.png)
![1-(4-chlorophenyl)-2-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)ethanone hydrochloride](/img/structure/B4971365.png)
![N-({[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-isopropoxybenzamide](/img/structure/B4971370.png)
![2-[(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(3-hydroxyphenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B4971376.png)
![5-{2-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4971379.png)
![1,8,8-trimethyl-3-(4-phenyl-1,3-thiazol-2-yl)-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B4971383.png)
![methyl 3-[(methoxyacetyl)amino]-4-methylbenzoate](/img/structure/B4971390.png)
![7-(2-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4971392.png)
![17-benzyl-1-(hydroxymethyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4971398.png)
![2-[(4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfonyl}butanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4971400.png)

